molecular formula C9H12N2O2 B1376167 4-Amino-3-(pyridin-3-yl)butanoic acid CAS No. 28311-45-7

4-Amino-3-(pyridin-3-yl)butanoic acid

Cat. No.: B1376167
CAS No.: 28311-45-7
M. Wt: 180.2 g/mol
InChI Key: DOTYFCGIRRDDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(pyridin-3-yl)butanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a pyridin-3-yl group at the third position

Mechanism of Action

Mode of Action

Compounds containing similar structures have been shown to exhibit antiviral activity . The specific interactions with its targets and the resulting changes are yet to be elucidated.

Result of Action

Compounds with similar structures have shown antiviral activity . More research is needed to describe the specific effects of this compound.

Biochemical Analysis

Biochemical Properties

4-Amino-3-(pyridin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid transporters and enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions can lead to changes in gene expression and modulation of metabolic pathways, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These mechanisms ensure the compound’s proper localization and accumulation, which are essential for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function and interaction with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyridin-3-yl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanoic acid derivatives.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and protection of functional groups.

    Final Product: The final product, this compound, is obtained through deprotection and purification steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives

Properties

IUPAC Name

4-amino-3-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTYFCGIRRDDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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